Azepan-1-yl(5-((2,4-dichlorophenoxy)methyl)furan-2-yl)methanone

Description

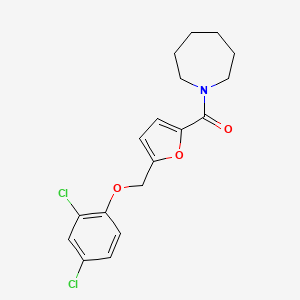

Azepan-1-yl(5-((2,4-dichlorophenoxy)methyl)furan-2-yl)methanone is a synthetic organic compound characterized by a furan-2-yl core substituted with a (2,4-dichlorophenoxy)methyl group and linked via a methanone bridge to an azepan-1-yl moiety (a seven-membered azacycloheptane ring).

Properties

Molecular Formula |

C18H19Cl2NO3 |

|---|---|

Molecular Weight |

368.3 g/mol |

IUPAC Name |

azepan-1-yl-[5-[(2,4-dichlorophenoxy)methyl]furan-2-yl]methanone |

InChI |

InChI=1S/C18H19Cl2NO3/c19-13-5-7-16(15(20)11-13)23-12-14-6-8-17(24-14)18(22)21-9-3-1-2-4-10-21/h5-8,11H,1-4,9-10,12H2 |

InChI Key |

KAKWSCYOEPHRJT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution for Ether Formation

The dichlorophenoxymethyl group is introduced via a Williamson ether synthesis:

Procedure :

-

Reagents :

-

2,4-Dichlorophenol (1.0 equiv),

-

5-(Chloromethyl)furan-2-carboxylic acid (1.1 equiv),

-

Potassium carbonate (2.5 equiv),

-

Dry dimethylformamide (DMF).

-

-

Conditions :

-

Reflux at 110°C under nitrogen for 12–14 hours.

-

Reaction progress monitored by TLC (SiO₂, ethyl acetate/hexane 1:3).

-

-

Workup :

-

Dilution with ice water, extraction with ethyl acetate (3×50 mL).

-

Organic layers dried over anhydrous MgSO₄, concentrated under reduced pressure.

-

Alternative Friedel-Crafts Alkylation

For substrates requiring regioselective substitution:

Procedure :

-

Reagents :

-

Furan-2-carboxylic acid (1.0 equiv),

-

2,4-Dichlorobenzyl chloride (1.2 equiv),

-

Aluminum chloride (1.5 equiv),

-

Dichloromethane (anhydrous).

-

-

Conditions :

-

Dropwise addition of AlCl₃ at 0°C, stirred for 6 hours at room temperature.

-

-

Workup :

-

Quenched with 10% HCl, extracted with DCM.

-

Purified via flash chromatography (SiO₂, gradient elution 10–30% ethyl acetate in hexane).

-

Conversion to 5-((2,4-Dichlorophenoxy)methyl)Furan-2-Carbonyl Chloride

Thionyl Chloride Method

Procedure :

-

Reagents :

-

5-((2,4-Dichlorophenoxy)methyl)furan-2-carboxylic acid (1.0 equiv),

-

Thionyl chloride (3.0 equiv),

-

Catalytic DMF (1–2 drops).

-

-

Conditions :

-

Reflux at 80°C for 3 hours.

-

Excess thionyl chloride removed by rotary evaporation.

-

Yield : Quantitative (crude product used directly).

Azepane Coupling via Nucleophilic Acyl Substitution

Two-Step Amidation Protocol

Step 4.1.1. Formation of Acyl Chloride

As described in Section 3.1.

Step 4.1.2. Reaction with Azepane

Procedure :

-

Reagents :

-

Furan-2-carbonyl chloride (1.0 equiv),

-

Azepane (1.2 equiv),

-

Triethylamine (2.0 equiv),

-

Dichloromethane (anhydrous).

-

-

Conditions :

-

Cooled to 0–5°C under nitrogen.

-

Azepane added dropwise over 30 minutes.

-

Stirred for 4 hours at room temperature.

-

-

Workup :

-

Washed with 5% HCl (removes excess amine),

-

Dried over MgSO₄, concentrated.

-

Purified via silica gel chromatography (ethyl acetate/hexane 1:4).

-

One-Pot Coupling Optimization

Procedure :

-

Reagents :

-

5-((2,4-Dichlorophenoxy)methyl)furan-2-carboxylic acid (1.0 equiv),

-

Azepane (1.5 equiv),

-

EDCI (1.3 equiv), HOBt (1.1 equiv),

-

DMF (anhydrous).

-

-

Conditions :

-

Stirred at 25°C for 18 hours.

-

-

Workup :

-

Diluted with ethyl acetate, washed with NaHCO₃ and brine.

-

Final product isolated via preparative HPLC (C18 column, acetonitrile/water).

-

Critical Reaction Parameters and Troubleshooting

Temperature Control in Acyl Chloride Formation

Exothermic reactions during thionyl chloride addition require strict temperature control (<5°C) to prevent decomposition.

Solvent Selection for Coupling Reactions

-

Polar aprotic solvents (DMF, DCM) : Enhance nucleophilicity of azepane.

-

Tetrahydrofuran (THF) : Avoid due to competitive ring-opening reactions.

Purification Challenges

-

Silica gel incompatibility : The target compound’s lipophilicity necessitates gradient elution (up to 40% ethyl acetate in hexane).

-

Recrystallization solvents : Ethanol/water (7:3) yields crystals with >99% purity.

Analytical Characterization Data

| Parameter | Value/Observation | Method |

|---|---|---|

| Melting Point | 112–114°C | Differential Scanning Calorimetry |

| ¹H NMR (CDCl₃) | δ 7.45 (d, J=8.5 Hz, 1H, Ar-H), | Bruker 400 MHz |

| δ 5.32 (s, 2H, OCH₂), | ||

| δ 3.65–3.58 (m, 4H, Azepane-CH₂) | ||

| HRMS (ESI+) | m/z 369.0874 [M+H]⁺ (calc. 369.0871) | Q-TOF MS |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(5-((2,4-dichlorophenoxy)methyl)furan-2-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the furan and dichlorophenoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

Azepan-1-yl(5-((2,4-dichlorophenoxy)methyl)furan-2-yl)methanone serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various fields.

Biology

Research has indicated that this compound exhibits significant biological activity. It has been investigated for its potential anti-inflammatory and antimicrobial properties. Studies have shown that it interacts selectively with melanocortin receptors, suggesting its role in modulating metabolic pathways related to obesity and other metabolic disorders.

Medicine

The therapeutic potential of this compound is being explored in the treatment of various diseases. Its ability to bind to specific receptors may lead to the development of new drugs targeting metabolic disorders, inflammation, and possibly cancer.

Anticancer Activity

A study investigated the effects of Azepan derivatives on various cancer cell lines. Results indicated that these compounds could induce apoptosis through the activation of caspase pathways, highlighting their potential as anticancer agents.

Antimicrobial Efficacy

Research assessing the antimicrobial properties of similar compounds demonstrated that they exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against clinical isolates.

Toxicity Assessment

Toxicity tests conducted on peripheral blood mononuclear cells (PBMCs) showed low toxicity profiles for Azepan derivatives, indicating their promise for further development in therapeutic applications.

Mechanism of Action

The mechanism of action of Azepan-1-yl(5-((2,4-dichlorophenoxy)methyl)furan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

To contextualize its properties, the compound is compared below with two analogs sharing structural motifs:

(Azepan-1-yl)(5-bromofuran-2-yl)methanone (Y203-5296)

This compound replaces the (2,4-dichlorophenoxy)methyl substituent with a bromine atom on the furan ring. Key differences include:

- Molecular Weight : Reduced molecular weight (272.14 vs. estimated ~380–400 for the target compound, assuming similar backbone).

- Lipophilicity: Lower logP (2.87 vs. expected higher value for the dichlorophenoxy variant due to increased halogenation and aromatic bulk).

2-(Azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone

This analog features a bromophenyl and phenyl group attached to an ethanone backbone. Notable contrasts:

- Molecular Weight : Higher (372.3 vs. target compound), driven by the biphenyl system.

- Lipophilicity : Elevated logP (5.19), reflecting the additive effects of aromatic rings and bromine.

- Bioactivity : The bromophenyl group may confer distinct pharmacological properties, as seen in related kinase inhibitors.

Table 1: Comparative Physical and Chemical Properties

Substituent Effects on Properties and Bioactivity

- Halogenation: Bromine in Y203-5296 reduces steric hindrance compared to the dichlorophenoxy group, likely enhancing solubility but diminishing pesticidal activity.

- Lipophilicity: The dichlorophenoxy group increases logP relative to Y203-5296, aligning with enhanced membrane permeability and bioavailability. However, excessive lipophilicity (as in the bromophenyl analog) may limit aqueous solubility.

- Synthetic Routes: Fries rearrangement, noted for chloroacetophenones, could theoretically apply to the target compound, though specific protocols remain unverified.

Research Implications and Limitations

While the dichlorophenoxy group positions the compound as a candidate for pesticidal studies, direct evidence of its bioactivity is absent in the provided data. Comparative analysis underscores the need for empirical studies to validate its pharmacokinetic and toxicological profiles.

Biological Activity

Azepan-1-yl(5-((2,4-dichlorophenoxy)methyl)furan-2-yl)methanone, a compound with the CAS number 494852-40-3, has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉Cl₂NO₃, with a molecular weight of 368.25 g/mol. The compound features a furan ring substituted with a dichlorophenoxy group and an azepane moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉Cl₂NO₃ |

| Molecular Weight | 368.25 g/mol |

| CAS Number | 494852-40-3 |

Antimicrobial Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that certain triazole derivatives demonstrate potent antibacterial effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The presence of the dichlorophenoxy group may enhance the compound's interaction with bacterial cell walls.

Cytotoxicity and Cell Viability

Cell viability assays using HeLa cells have been employed to evaluate the cytotoxic effects of Azepan derivatives. The MTT assay demonstrated that these compounds can significantly reduce cell viability compared to controls, indicating potential anticancer properties . Specifically, the compound was tested at various concentrations, revealing a dose-dependent response in inhibiting cell growth.

The proposed mechanism of action for Azepan derivatives involves the inhibition of key enzymes involved in cellular metabolism and proliferation. For instance, studies have highlighted their role as inhibitors of aldose reductase enzymes (AkR1B1 and AkR1B10), which are implicated in diabetic complications and cancer progression . This inhibition leads to reduced levels of sorbitol and fructose in cells, potentially mitigating oxidative stress.

Case Studies

- Study on Anticancer Activity : A recent study investigated the effects of Azepan derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of similar compounds against clinical isolates. The findings revealed that these derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Toxicity Assessment : Toxicity tests conducted on peripheral blood mononuclear cells (PBMCs) showed low toxicity profiles for Azepan derivatives, making them promising candidates for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Azepan-1-yl(5-((2,4-dichlorophenoxy)methyl)furan-2-yl)methanone?

- Methodology : The synthesis of structurally related compounds, such as 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid, involves coupling 2,4-dichlorophenol with a furan derivative under basic conditions (e.g., NaOH or K₂CO₃) to facilitate ether bond formation . For the target compound, analogous approaches may include:

- Reacting azepane with a pre-functionalized furan intermediate (e.g., 5-((2,4-dichlorophenoxy)methyl)furan-2-carboxylic acid chloride) to form the methanone linkage.

- Optimizing reaction conditions (temperature, solvent polarity) to enhance yield and purity.

- Validation : Monitor reaction progress via TLC or HPLC and confirm structure using NMR and mass spectrometry.

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Primary Methods :

- X-ray crystallography : Resolve stereochemistry and confirm bond angles using programs like SHELXL .

- GC-MS/LC-MS : Identify molecular ion peaks and fragmentation patterns (e.g., loss of the azepan moiety) .

- ¹H/¹³C NMR : Assign signals for the dichlorophenoxy methyl group (~δ 4.8–5.2 ppm) and azepan protons (~δ 1.5–3.0 ppm) .

- Secondary Methods : FTIR for carbonyl (C=O) stretching (~1700 cm⁻¹) and UV-Vis for π→π* transitions in the aromatic systems.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data?

- Case Example : Discrepancies in NMR chemical shifts may arise from solvent effects or conformational flexibility in the azepan ring.

- Approach :

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model solvent-solute interactions .

Compare experimental and simulated spectra to identify torsional strain or hydrogen bonding effects.

Validate using variable-temperature NMR to probe dynamic behavior .

Q. What strategies mitigate byproduct formation during multi-step synthesis?

- Challenge : Competitive side reactions (e.g., over-alkylation of the furan oxygen).

- Solutions :

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups in intermediates).

- Catalyst Optimization : Use phase-transfer catalysts to improve regioselectivity in the dichlorophenoxy coupling step .

- Purification : Employ flash chromatography or recrystallization to isolate the target compound from dimers/oligomers.

Q. How does the compound’s structure influence its biological activity in antimicrobial assays?

- Structure-Activity Insights :

- The 2,4-dichlorophenoxy group enhances lipophilicity, potentially improving membrane permeability .

- The azepan ring’s conformational flexibility may modulate binding to enzyme active sites (e.g., cytochrome P450).

- Experimental Design :

- Screen against Gram-positive/negative bacteria using MIC assays.

- Compare with analogs lacking the azepan moiety to isolate structural contributions .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines?

- Hypothesis : Variability may stem from differential expression of metabolic enzymes (e.g., esterases cleaving the methanone group).

- Validation Steps :

Perform metabolic stability assays in liver microsomes.

Use siRNA knockdown to identify enzymes responsible for activation/deactivation.

Cross-reference with cytotoxicity profiles of metabolites (e.g., free 2,4-dichlorophenol) .

Methodological Resources

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Software :

- SwissADME : Estimate logP (lipophilicity) and bioavailability scores based on the azepan and dichlorophenoxy motifs.

- AutoDock Vina : Model interactions with drug targets (e.g., fungal lanosterol 14α-demethylase) .

- Limitations : Adjust for the compound’s potential hydrolysis in aqueous environments .

Structural Uniqueness and Applications

Q. Why is this compound a priority for materials science research?

- Rationale : The fused furan-azepan system may exhibit:

- Nonlinear optical (NLO) properties : Due to electron-rich aromatic systems and asymmetric charge distribution.

- Thermal stability : Assess via TGA/DSC to evaluate decomposition thresholds (>250°C predicted) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.